molecular formula C9H17ClO3 B14114894 2-(4-Chlorobutyl)-2-ethoxy-1,3-dioxolane

2-(4-Chlorobutyl)-2-ethoxy-1,3-dioxolane

Cat. No.: B14114894
M. Wt: 208.68 g/mol
InChI Key: MWNOKSZKKUSREJ-UHFFFAOYSA-N
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Description

2-(4-Chlorobutyl)-2-ethoxy-1,3-dioxolane is an organic compound with the molecular formula C₇H₁₃ClO₂. It is a dioxolane derivative, characterized by the presence of a chlorobutyl group and an ethoxy group attached to the dioxolane ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorobutyl)-2-ethoxy-1,3-dioxolane typically involves the reaction of 4-chlorobutanol with ethyl orthoformate in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions usually involve heating the reactants under reflux to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorobutyl)-2-ethoxy-1,3-dioxolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted dioxolanes with various functional groups.

    Oxidation Reactions: Products include carboxylic acids and aldehydes.

    Reduction Reactions: Products include alcohols and alkanes.

Scientific Research Applications

2-(4-Chlorobutyl)-2-ethoxy-1,3-dioxolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Chlorobutyl)-2-ethoxy-1,3-dioxolane involves its interaction with molecular targets through its functional groups. The chlorobutyl group can participate in nucleophilic substitution reactions, while the dioxolane ring can undergo ring-opening reactions. These interactions can lead to the formation of various intermediates and products, which exert their effects through different pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorobutyl)-2-ethoxy-1,3-dioxolane is unique due to the presence of both a chlorobutyl group and an ethoxy group attached to the dioxolane ring. This combination of functional groups imparts specific reactivity and properties to the compound, making it valuable in various chemical and industrial applications .

Properties

Molecular Formula

C9H17ClO3

Molecular Weight

208.68 g/mol

IUPAC Name

2-(4-chlorobutyl)-2-ethoxy-1,3-dioxolane

InChI

InChI=1S/C9H17ClO3/c1-2-11-9(5-3-4-6-10)12-7-8-13-9/h2-8H2,1H3

InChI Key

MWNOKSZKKUSREJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1(OCCO1)CCCCCl

Origin of Product

United States

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